2-Methoxy-2-oxoacetic acid
Overview
Description
2-Methoxy-2-oxoacetic acid, also known as methyl glycolic acid, is an organic compound with the molecular formula C(_3)H(_4)O(_4). It is a derivative of acetic acid where one hydrogen atom of the methyl group is replaced by a methoxy group. This compound is notable for its applications in various chemical and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-2-oxoacetic acid can be synthesized through several methods:
Esterification of Glycolic Acid: One common method involves the esterification of glycolic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions.
Oxidation of Methyl Glycolate: Another method involves the oxidation of methyl glycolate using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification process, where glycolic acid and methanol are continuously fed into a reactor with a strong acid catalyst. The product is then purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form oxalic acid derivatives.
Reduction: It can be reduced to form 2-methoxyethanol under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid for esterification and substitution reactions.
Major Products:
Oxidation: Oxalic acid derivatives.
Reduction: 2-Methoxyethanol.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development due to its ability to modify biological molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-methoxy-2-oxoacetic acid exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and other proteins, modifying their activity and function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Glycolic Acid: Similar in structure but lacks the methoxy group.
Methoxyacetic Acid: Similar but with a different substitution pattern.
Oxalic Acid: A dicarboxylic acid with similar oxidation products.
Uniqueness: 2-Methoxy-2-oxoacetic acid is unique due to its methoxy group, which imparts different chemical properties compared to glycolic acid and other similar compounds. This makes it particularly useful in specific synthetic and industrial applications where such properties are desirable.
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Properties
IUPAC Name |
2-methoxy-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c1-7-3(6)2(4)5/h1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKISUMKCULUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870608 | |
Record name | Methoxy(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-23-7 | |
Record name | methyl hydrogen oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methyl ethanedioate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SA2XQY8YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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